5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Preparation Methods
The synthesis of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives. One method includes the bromination of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine in glacial acetic acid . The reaction conditions involve vigorous stirring and controlled temperature to ensure the selective bromination at the 5 and 7 positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, altering its electronic properties and reactivity.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Radiopharmaceuticals: The compound has been explored as a possible SPECT tracer for NMDA receptor studies.
Chemical Biology: It is used in the synthesis of various bioactive molecules and as a building block in drug discovery.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV . The bromine atoms enhance its binding affinity and specificity towards these targets, leading to effective inhibition of bacterial growth.
Comparison with Similar Compounds
Similar compounds to 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Ciprofloxacin: A well-known quinolone antibiotic with a similar mechanism of action.
What sets this compound apart is its unique bromination pattern, which enhances its biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C10H5Br2NO3 |
---|---|
Molecular Weight |
346.96 g/mol |
IUPAC Name |
5,7-dibromo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
QQKJUYOEHGDJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Br)Br |
Origin of Product |
United States |
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